N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide
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Overview
Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide is an organic compound characterized by the presence of a bromophenyl group attached to a sulfanyl ethyl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 2-bromoethylamine hydrobromide.
Formation of Intermediate: 4-bromothiophenol reacts with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide to form 2-[(4-bromophenyl)sulfanyl]ethylamine.
Final Product Formation: The intermediate 2-[(4-bromophenyl)sulfanyl]ethylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide
- N-{2-[(4-fluorophenyl)sulfanyl]ethyl}prop-2-enamide
- N-{2-[(4-methylphenyl)sulfanyl]ethyl}prop-2-enamide
Uniqueness
N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets compared to its chloro, fluoro, or methyl analogs. The bromine atom also influences the compound’s electronic properties, making it distinct in its applications.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-2-11(14)13-7-8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAAYVZEOYMJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCSC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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